1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

Description

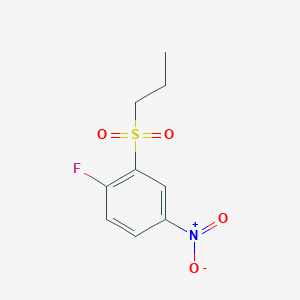

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is a fluorinated aromatic compound featuring a nitro group (-NO₂) at the para position relative to the fluorine atom and a propane-1-sulfonyl (-SO₂C₃H₇) group at the ortho position. The fluorine atom enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

Molecular Formula |

C9H10FNO4S |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

1-fluoro-4-nitro-2-propylsulfonylbenzene |

InChI |

InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |

InChI Key |

NSQDNJPCYCFREF-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity of the benzene ring.

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of nitro groups.

Nucleophilic Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

Reduction Product: 1-Amino-4-fluoro-2-(propane-1-sulfonyl)benzene.

Substitution Product: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Scientific Research Applications

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (CAS 1262413-56-8)

- Structure : Substitutes propane-1-sulfonyl with a trifluoroethyl (-CF₂CF₃) group.

- Key Differences :

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1881328-94-4)

- Structure : Replaces propane-1-sulfonyl with trifluoroethoxy (-OCH₂CF₃).

- Key Differences :

Physicochemical Properties

Biological Activity

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluoro group, a nitro group, and a sulfonyl moiety, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- Chemical Formula: C9H10FNO4S

- Molecular Weight: 235.25 g/mol

- CAS Number: 775-31-5

- IUPAC Name: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

Biological Activity Overview

The biological activity of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene can be categorized into several key areas:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various sulfonyl-containing compounds. Compounds similar to 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene have shown significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria using disk diffusion methods, revealing promising results in inhibiting bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as nitro and fluoro significantly influences the biological activity of aromatic compounds. The nitro group is known to enhance the electrophilic character of the molecule, which can lead to increased reactivity with biological targets. The sulfonyl group may also contribute to solubility and bioavailability, making it a favorable feature in drug design .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Among these compounds, those structurally similar to 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene demonstrated strong inhibition zones, indicating potent antibacterial properties. The minimum inhibitory concentrations (MICs) were determined using microbroth dilution techniques, with some derivatives achieving MIC values as low as 10 µg/mL against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized several derivatives based on the structure of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene and tested them against human breast cancer cell lines (MCF7). The most active derivative exhibited an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological profile of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene. Preliminary toxicity studies indicate that at higher concentrations, this compound can exhibit cytotoxic effects on non-target cells. Therefore, further investigations are necessary to determine safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.